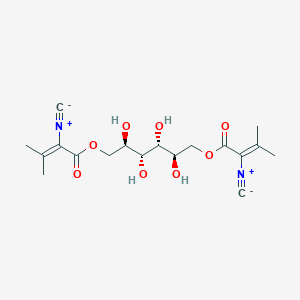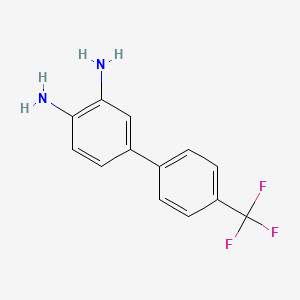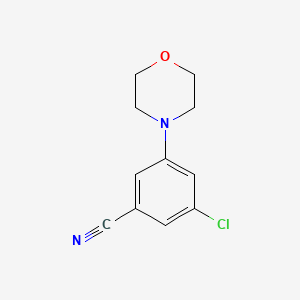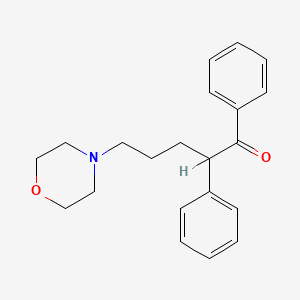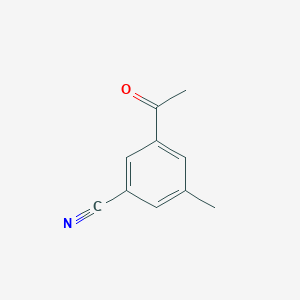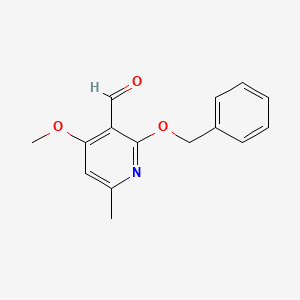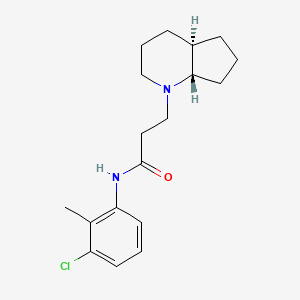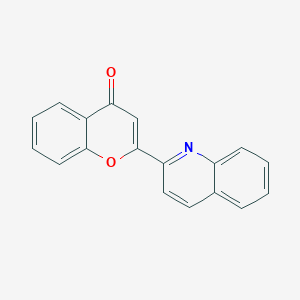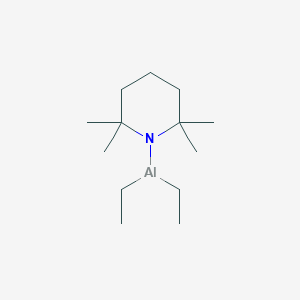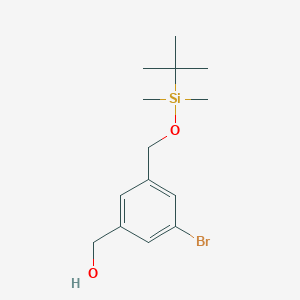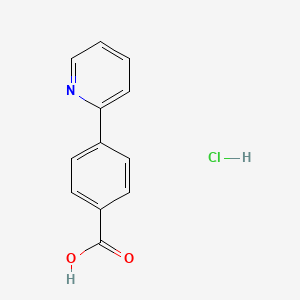
4-(2-Pyridyl)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridyl)benzoic acid hydrochloride is an organic compound that features a pyridine ring attached to a benzoic acid moiety. This compound is known for its crystalline solid form, which ranges from white to light grey in color. It is soluble in ethanol and dimethyl sulfoxide but insoluble in water . The compound is widely used in organic synthesis and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 4-(2-Pyridyl)benzoic acid hydrochloride:
Condensation and Oxidation: This method involves the reaction of 2-pyridinecarboxaldehyde with benzoic acid, followed by condensation and oxidation to yield the target compound.
Reaction of Benzoyl Chloride and 2-Pyridine Methanol: This method involves the reaction of benzoyl chloride with 2-pyridine methanol under specific conditions to produce 4-(2-Pyridyl)benzoic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in the presence of catalysts and under inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Types of Reactions: 4-(2-Pyridyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions include various substituted pyridylbenzoic acids and their derivatives, which can be further utilized in organic synthesis and material science .
科学的研究の応用
4-(2-Pyridyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Pyridyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling
類似化合物との比較
- 4-(4-Chloropyridin-2-yl)benzoic acid
- 4-(3-Fluoropyridin-2-yl)benzoic acid
- 4-(2-Pyridinyl)benzoic acid
Comparison: 4-(2-Pyridyl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
222986-74-5 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.66 g/mol |
IUPAC名 |
4-pyridin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,(H,14,15);1H |
InChIキー |
BMVYFDQFGGMZLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


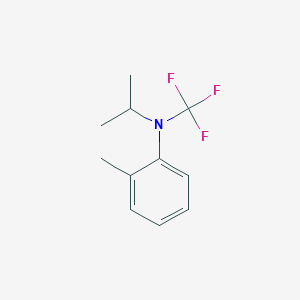
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
